2-Amino-2-(2-chlorophenyl)propan-1-olhydrochloride
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Overview
Description
2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with nitromethane to form 2-nitro-2-(2-chlorophenyl)propan-1-ol, which is then reduced to the corresponding amine . The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-chloroacetophenone.
Reduction: Formation of 2-amino-2-(2-chlorophenyl)propan-1-ol.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(4-chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom in a different position.
2-amino-3-(2-chlorophenyl)propan-1-ol: Similar structure but with an additional carbon atom in the chain.
Uniqueness
2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13Cl2NO |
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Molecular Weight |
222.11 g/mol |
IUPAC Name |
2-amino-2-(2-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-9(11,6-12)7-4-2-3-5-8(7)10;/h2-5,12H,6,11H2,1H3;1H |
InChI Key |
JCOMSRTZGCNIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1Cl)N.Cl |
Origin of Product |
United States |
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